Formamide

Catalog No.
S592838
CAS No.
75-12-7
M.F
CH3NO
HCONH2
HCONH2
CH3NO
M. Wt
45.041 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamide

CAS Number

75-12-7

Product Name

Formamide

IUPAC Name

formamide

Molecular Formula

CH3NO
HCONH2
HCONH2
CH3NO

Molecular Weight

45.041 g/mol

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)

InChI Key

ZHNUHDYFZUAESO-UHFFFAOYSA-N

SMILES

C(=O)N

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
22.20 M
Sol in alcohol and acetone
Miscible with methanol, phenol, dioxane, acetic acid, ethylene glycol, USP glycerol.
Insoluble in ethanol; very soluble in ethyl ether; miscible in chloroform, petroleum ether.
In water, 1.0X10+6 mg/l @ 25 °C.
1000.0 mg/mL
Solubility in water: miscible
Miscible

Synonyms

Carbamaldehyde; Formimidic Acid; Methanamide; NSC 748

Canonical SMILES

C(=O)N

Formamide is the simplest amide, derived from formic acid (HCOOH) by replacing the hydroxyl group (OH) with an amine group (NH2). It appears as a colorless liquid with a faint ammonia-like odor []. Formamide holds significance in scientific research due to its diverse properties:

  • Industrial applications: It serves as a building block for pharmaceuticals, herbicides, and solvents [].
  • Potential role in prebiotic chemistry: Due to its stability and ability to form complex molecules, formamide is theorized to exist in interstellar space and may have played a crucial role in the origin of life on Earth [].

Molecular Structure Analysis

Formamide possesses a simple yet versatile structure (HCONH2). The key features include:

  • Amide bond: The carbon atom forms a double bond with oxygen (C=O) and a single bond with nitrogen (C-N), constituting the amide linkage. This bond is crucial for its stability and diverse reactions [].
  • Hydrogen bonding: Both amine and carbonyl groups can participate in hydrogen bonding, allowing formamide to interact with water and other polar molecules [].

This structure contributes to formamide's solubility in water and its ability to form intermolecular interactions, properties vital for its potential role in prebiotic chemistry [].


Chemical Reactions Analysis

Formamide undergoes various reactions relevant to scientific research:

  • Synthesis: Formamide can be synthesized through several methods, including the reaction of formic acid with ammonia []:

HCOOH + NH3 -> HCONH2 + H2O (Eq. 1)

  • Dehydration: Under acidic conditions, formamide can dehydrate to form hydrogen cyanide (HCN) and water []:

HCONH2 -> HCN + H2O (Eq. 2)

  • Polymerization: Formamide can self-polymerize under specific conditions to form formamide polymers, which may have played a role in the early stages of life.

These reactions demonstrate formamide's versatility and its potential to participate in prebiotic transformations.


Physical And Chemical Properties Analysis

Formamide exhibits distinct physical and chemical properties:

  • Melting point: 2-3 °C []
  • Boiling point: 210 °C []
  • Density: 1.13 g/cm³ []
  • Solubility: Miscible with water, alcohols, and many other polar solvents []
  • Stability: Relatively stable under moderate conditions, but decomposes at high temperatures []

These properties indicate that formamide can exist in liquid form under a wide range of temperatures on early Earth, potentially facilitating prebiotic reactions [].

Mechanism of Action (limited information available)

  • Prebiotic chemistry: Studies suggest formamide can participate in the formation of biomolecules like peptides under specific conditions. However, the exact mechanisms underlying these reactions require further investigation.

Formamide is a mild irritant and can be harmful upon inhalation, ingestion, or skin contact.

  • Toxicity: Studies indicate moderate acute toxicity in animals.
  • Flammability: Formamide is moderately flammable with a flash point of 153 °C.

Safety precautions like wearing gloves, protective eyewear, and working in a well-ventilated area are crucial when handling formamide.

Further Research

Formamide's role in prebiotic chemistry is a fascinating area of ongoing research. Here are some potential areas for future exploration:

  • Investigating the detailed mechanisms by which formamide participates in the formation of biomolecules.
  • Simulating prebiotic conditions to understand how formamide could have interacted with other early Earth molecules.
  • Denature nucleic acids

    Formamide disrupts the hydrogen bonding between the complementary strands of DNA and RNA, effectively separating them. This property makes it crucial for techniques like Southern blotting, Northern blotting, and RNA sequencing .

  • Reduce secondary structure formation

    Formamide helps prevent the formation of secondary structures like hairpins and loops in nucleic acids, which can interfere with analyses like gel electrophoresis. This allows for clearer and more accurate separation of different sized fragments .

  • Increase the stringency of hybridization

    By adjusting the formamide concentration in hybridization buffers, researchers can control the stringency of interactions between complementary nucleic acid sequences. This allows for the detection of highly similar or highly diverse sequences depending on the experimental needs .

  • Solubilize biological materials

    Formamide can effectively solubilize various biomolecules, including proteins and nucleic acids. This property is utilized in techniques like guanidine thiocyanate-solubilized cell lysis for the quantitation of messenger RNA (mRNA) in liver cells .

Formamide in Prebiotic Chemistry Research

Beyond its role in molecular biology, formamide is also a subject of significant interest in prebiotic chemistry research. This field investigates the origin of life and the potential pathways that led to the formation of the first living organisms. The interest in formamide stems from several factors:

  • Abundance in interstellar space

    Formamide has been detected in interstellar clouds and meteorites, suggesting it was potentially present in the early Earth environment .

  • Chemical versatility

    Formamide can participate in various chemical reactions, leading to the formation of essential biomolecules like amino acids, sugars, and nucleobases, the building blocks of life .

  • Favorable conditions for prebiotic synthesis

    Experiments suggest that formamide can undergo prebiotic synthesis under various conditions, including simulated conditions of early Earth, such as ultraviolet light exposure, shock waves, and simulated hydrothermal vents .

Physical Description

Formamide appears as a colorless liquid with a faint odor of ammonia. Denser than water. Freezing point 36°F. (USCG, 1999)
Liquid
COLOURLESS HYGROSCOPIC VISCOUS LIQUID.
Colorless, oily liquid with a light ammonia-like odor.
Colorless, oily liquid. [Note: A solid below 37°F.]

Color/Form

Slightly viscous, colorless liquid
Oily liquid

XLogP3

-0.8

Boiling Point

410 °F at 760 mm Hg (decomposes) (NTP, 1992)
220.0 °C
210.5 °C @ 760 mm Hg
411°F (decomposes)
411°F (Decomposes)

Flash Point

310 °F (NTP, 1992)
310 °F (OPEN CUP)
120 °C c.c.
310°F (open-cup)
(oc) 310°F

Vapor Density

1.56 (NTP, 1992) (Relative to Air)
1.56 (Air = 1)
Relative vapor density (air = 1): 1.6
1.56

Density

1.1334 at 68 °F (USCG, 1999)
1.1334 @ 20 °C/4 °C
Relative density (water = 1): 1.13
1.13

LogP

-1.51 (LogP)
log Kow= -1.51
-1.51

Odor

Faint ammonia odor
Odorless

Melting Point

36.5 °F (NTP, 1992)
2.55 °C
2.55°C
2.5 °C
37°F

UNII

4781T907ZS

GHS Hazard Statements

H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

3 mm Hg at 86 °F ; 760 mm Hg at 410.9° F (NTP, 1992)
0.06 mmHg
6.10X10-2 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 8
3 mmHg at 86°F, 760 mmHg at 410.9°F
(86°F): 0.1 mmHg

Pictograms

Health Hazard

Health Hazard

Impurities

Methanol, 0.1%; ammonium formate, 0.1%; water, 0.1%; iron, 0.0001%

Other CAS

75-12-7

Wikipedia

Formamide

Methods of Manufacturing

Prepared on large scale from carbon monoxide and ammonia at high pressure and temp: Meyer, Orthner, Ber 54, 1705 (1921); 55, 857 (1922); Meyer, German patents 390,798 (1924); 392,409 (1924); 414,257 (1925 to BASF); Weitzel, Herbst, US patent 1,843,434 (1932 to IG Farben).
Interaction of ethyl formate and ammonia with subsequent distillation.

General Manufacturing Information

All other chemical product and preparation manufacturing
Utilities
Formamide: ACTIVE

Analytic Laboratory Methods

A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 ml/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/
EPA Method 1666: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by Isotope Dilution GC/MS. Detection limit = 1000 mg/l.
EPA Method 1671: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by GC/FID. Detection limit = 100 mg/l.

Storage Conditions

For storage ... tanks of stainless steel or aluminum are indicated. When small amounts of iron are permissible, mild steel can be used for tank cars and drums. Caffeine, adenine and other purines stabilize formamide in storage ...

Interactions

FORMAMIDE (3 G/KG IV) HAD LITTLE EFFECT ON CAROTID SINUS REFLEX OR ON HYPERTENSION INDUCED BY EXOGENOUS CATECHOLAMINES, BUT FORMAMIDE DECR HYPERTENSION INDUCED BY INDIRECTLY ACTING AMINES TYRAMINE AND EPHEDRINE.
FORMAMIDE, WHEN ADMIN IP TO MICE IN SUBLETHAL DOSES (3.2, 0.77, 2, 1.2, AND 0.75 G/KG), LENGTHENED /CNS DEPRESSION/ ... INDUCED BY 100 MG HEXOBARBITAL, 350 MG CHLORAL, OR 1.4 G URETHANE/KG.

Dates

Modify: 2023-08-15

Selection of a self-cleaving ribozyme activated in a chemically and thermally denaturing environment

Lingzi Ma, Zhicheng Huang, Juewen Liu
PMID: 34250983   DOI: 10.1039/d1cc03102c

Abstract

A new self-cleaving ribozyme was obtained from in vitro selection, displaying site-specific cleavage activity under denaturing conditions, such as high temperatures up to 95 °C, and denaturing solvents (20 M formamide). Adding salt such as Mg2+ also inhibited its activity. The conserved ribozyme sequence was found in the genome of several extremophiles, suggesting its potential biological relevance. This study provides an example of a ribozyme working under exotic conditions, which may expand the application of ribozymes in non-biological environments.


Pathways for the Formation of Formamide, a Prebiotic Biomonomer: Metal-Ions in Interstellar Gas-Phase Chemistry

Sorakayala Thripati, Raghunath O Ramabhadran
PMID: 33861935   DOI: 10.1021/acs.jpca.1c02132

Abstract

The chemistry occurring in the interstellar medium (ISM) is an active area of contemporary research. New aspects of interstellar chemistry are getting unraveled regularly. In this context, the role of metal-ions in the chemistry occurring in the ISM is not well-studied so far. Herein, we highlight the role of metal-ions in interstellar chemistry. For this purpose, we choose the problem of gas-phase formamide formation in interstellar molecular clouds. Formamide is a key biomonomer and contains the simplest peptide [-(C═O)-NH-] linkage. With its two electronegative atoms ("O" and "N"), it provides an excellent platform to probe the role of the metal-ions. The metal-ions chosen are Na
, K
, Al
, Mg
, and Mg
-all of them present in the ISM. The metal-ions are studied in three different forms as bare positively charged ions, as hydrated metal-ions co-ordinated with a molecule of water, and when the metal-ions are part of a neutral covalent molecule. With the aid of electronic structure calculations [CCSD(T) and DFT methods], we study different gas-phase pathways which result in the generation of interstellar formamide. Throughout our study, we find that metal-ions lower the barriers (with Mg
, Mg
, and Al
offering maximal stabilization of the transition states) and facilitate the reactions. The chemical factors influencing the reactions, how we consider the putative conditions in the ISM, the astrochemical implications of this study, and its connection with terrestrial prebiotic chemistry and refractory astrochemistry are subsequently presented. Based on our results, we also recommend the detection of two new closed-shell molecules, NH
CH
OH (aminomethanol) and CH
NH
(iminium ion), and two open-shell molecules, CONH
(carbamyl radical) and HCONH (an isomer of carbamyl radical), in the ISM.


Low-Noise Solid-State Nanopore Enhancing Direct Label-Free Analysis for Small Dimensional Assemblies Induced by Specific Molecular Binding

Ruiping Wu, Yesheng Wang, Zhentong Zhu, Chunmiao Yu, Huan Li, Bingling Li, Shaojun Dong
PMID: 33476120   DOI: 10.1021/acsami.0c20359

Abstract

Solid-state nanopores show special potential as a new single-molecular characterization for nucleic acid assemblies and molecular machines. However, direct recognition of small dimensional species is still quite difficult due the lower resolution compared with biological pores. We recently reported a very efficient noise-reduction and resolution-enhancement mechanism via introducing high-dielectric additives (e.g., formamide) into conical glass nanopore (CGN) test buffer. Based on this advance, here, for the first time, we apply a bare CGN to directly recognize small dimensional assemblies induced by small molecules. Cocaine and its split aptamer (Capt assembly) are chosen as the model set. By introducing 20% formamide into CGN test buffer, high cocaine-specific distinguishing of the 113 nt Capt assembly has been realized without any covalent label or additional signaling strategies. The signal-to-background discrimination is much enhanced compared with control characterizations such as gel electrophoresis and fluorescence resonance energy transfer (FRET). As a further innovation, we verify that low-noise CGN can also enhance the resolution of small conformational/size changes happening on the side chain of large dimensional substrates. Long duplex concatamers generated from the hybridization chain reaction (HCR) are selected as the model substrates. In the presence of cocaine, low-noise CGN has sensitively captured the current changes when the 26 nt aptamer segment is assembled on the side chain of HCR duplexes. This paper proves that the introduction of the low-noise mechanism has significantly improved the resolution of the solid-state nanopore at smaller and finer scales and thus may direct extensive and deeper research in the field of CGN-based analysis at both single-molecular and statistical levels, such as molecular recognition, assembly characterization, structure identification, information storage, and target index.


Prebiotic Route to Thymine from Formamide-A Combined Experimental-Theoretical Study

Lukáš Petera, Klaudia Mrazikova, Lukas Nejdl, Kristyna Zemankova, Marketa Vaculovicova, Adam Pastorek, Svatopluk Civis, Petr Kubelik, Alan Heays, Giuseppe Cassone, Jiri Sponer, Martin Ferus, Judit Sponer
PMID: 33924594   DOI: 10.3390/molecules26082248

Abstract

Synthesis of RNA nucleobases from formamide is one of the recurring topics of prebiotic chemistry research. Earlier reports suggest that thymine, the substitute for uracil in DNA, may also be synthesized from formamide in the presence of catalysts enabling conversion of formamide to formaldehyde. In the current paper, we show that to a lesser extent conversion of uracil to thymine may occur even in the absence of catalysts. This is enabled by the presence of formic acid in the reaction mixture that forms as the hydrolysis product of formamide. Under the reaction conditions of our study, the disproportionation of formic acid may produce formaldehyde that hydroxymethylates uracil in the first step of the conversion process. The experiments are supplemented by quantum chemical modeling of the reaction pathway, supporting the plausibility of the mechanism suggested by Saladino and coworkers.


Relative role of T-tubules disruption and decreased SERCA2 on contractile dynamics of isolated rat ventricular myocytes

Antonio Celestino-Montes, Perla Pérez-Treviño, Maya D Sandoval-Herrera, Norma L Gómez-Víquez, Julio Altamirano
PMID: 33130073   DOI: 10.1016/j.lfs.2020.118700

Abstract

Ventricular myocytes (VM) depolarization activates L-type Ca
channels (LCC) allowing Ca
influx (I
) to synchronize sarcoplasmic reticulum (SR) Ca
release, via Ca
-release channels (RyR2). The resulting whole-cell Ca
transient triggers contraction, while cytosolic Ca
removal by SR Ca
pump (SERCA2) and sarcolemmal Na
/Ca
exchanger (NCX) allows relaxation. In diseased hearts, extensive VM remodeling causes heterogeneous, blunted and slow Ca
transients. Among remodeling changes are: A) T-tubules disorganization. B) Diminished SERCA2 and low SR Ca
. However, those often overlap, hindering their relative contribution to contractile dysfunction (CD). Furthermore, few studies have assessed their specific impact on the spatiotemporal Ca
transient properties and contractile dynamics simultaneously. Therefore, we sought to perform a quantitative comparison of how heterogeneous and slow Ca
transients, with different underlying determinants, affect contractile performance.
We used two experimental models: A) formamide-induced acute "detubulation", where VM retain functional RyR2 and SERCA2, but lack T-tubules-associated LCC and NCX. B) Intact VM from hypothyroid rats, presenting decreased SERCA2 and SR Ca
, but maintained T-tubules. By confocal imaging of Fluo-4-loaded VM, under field-stimulation, simultaneously acquired Ca
transients and shortening, allowing direct correlations.
We found near-linear correlations among key parameters of altered Ca
transients, caused independently by T-tubules disruption or decreased SR Ca
, and shortening and relaxation, SIGNIFICANCE: Unrelated structural and molecular alterations converge in similarly abnormal Ca
transients and CD, highlighting the importance of independently reproduce disease-specific alterations, to quantitatively assess their impact on Ca
signaling and contractility, which would be valuable to determine potential disease-specific therapeutic targets.


Role of Chemical Dynamics Simulations in Mass Spectrometry Studies of Collision-Induced Dissociation and Collisions of Biological Ions with Organic Surfaces

Ana Martin Somer, Veronica Macaluso, George L Barnes, Li Yang, Subha Pratihar, Kihyung Song, William L Hase, Riccardo Spezia
PMID: 32881516   DOI: 10.1021/jasms.9b00062

Abstract

In this article, a perspective is given of chemical dynamics simulations of collisions of biological ions with surfaces and of collision-induced dissociation (CID) of ions. The simulations provide an atomic-level understanding of the collisions and, overall, are in quite good agreement with experiment. An integral component of ion/surface collisions is energy transfer to the internal degrees of freedom of both the ion and the surface. The simulations reveal how this energy transfer depends on the collision energy, incident angle, biological ion, and surface. With energy transfer to the ion's vibration fragmentation may occur, i.e. surface-induced dissociation (SID), and the simulations discovered a new fragmentation mechanism, called shattering, for which the ion fragments as it collides with the surface. The simulations also provide insight into the atomistic dynamics of soft-landing and reactive-landing of ions on surfaces. The CID simulations compared activation by multiple "soft" collisions, resulting in random excitation, versus high energy single collisions and nonrandom excitation. These two activation methods may result in different fragment ions. Simulations provide fragmentation products in agreement with experiments and, hence, can provide additional information regarding the reaction mechanisms taking place in experiment. Such studies paved the way on using simulations as an independent and predictive tool in increasing fundamental understanding of CID and related processes.


N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay

Takeru Furuya, Adam B Shapiro, Janelle Comita-Prevoir, Eric J Kuenstner, Jing Zhang, Seth D Ribe, April Chen, Daniel Hines, Samir H Moussa, Nicole M Carter, Mark A Sylvester, Jan A C Romero, Camilo V Vega, Michael D Sacco, Yu Chen, John P O'Donnell, Thomas F Durand-Reville, Alita A Miller, Ruben A Tommasi
PMID: 33160146   DOI: 10.1016/j.bmc.2020.115826

Abstract

UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), the zinc metalloenzyme catalyzing the first committed step of lipid A biosynthesis in Gram-negative bacteria, has been a target for antibacterial drug discovery for many years. All inhibitor chemotypes reaching an advanced preclinical stage and clinical phase 1 have contained terminal hydroxamic acid, and none have been successfully advanced due, in part, to safety concerns, including hemodynamic effects. We hypothesized that the safety of LpxC inhibitors could be improved by replacing the terminal hydroxamic acid with a different zinc-binding group. After choosing an N-hydroxyformamide zinc-binding group, we investigated the structure-activity relationship of each part of the inhibitor scaffold with respect to Pseudomonas aeruginosa and Escherichia coli LpxC binding affinity, in vitro antibacterial potency and pharmacological properties. We identified a novel, potency-enhancing hydrophobic binding interaction for an LpxC inhibitor. We demonstrated in vivo efficacy of one compound in a neutropenic mouse E. coli infection model. Another compound was tested in a rat hemodynamic assay and was found to have a hypotensive effect. This result demonstrated that replacing the terminal hydroxamic acid with a different zinc-binding group was insufficient to avoid this previously recognized safety issue with LpxC inhibitors.


Prebiotic Organic Chemistry of Formamide and the Origin of Life in Planetary Conditions: What We Know and What Is the Future

Bruno Mattia Bizzarri, Raffaele Saladino, Ines Delfino, Juan Manuel García-Ruiz, Ernesto Di Mauro
PMID: 33477625   DOI: 10.3390/ijms22020917

Abstract

The goal of prebiotic chemistry is the depiction of molecular evolution events preceding the emergence of life on Earth or elsewhere in the cosmos. Plausible experimental models require geochemical scenarios and robust chemistry. Today we know that the chemical and physical conditions for life to flourish on Earth were at work much earlier than thought, i.e., earlier than 4.4 billion years ago. In recent years, a geochemical model for the first five hundred million years of the history of our planet has been devised that would work as a cradle for life. Serpentinization processes in the Hadean eon affording self-assembled structures and vesicles provides the link between the catalytic properties of the inorganic environment and the impressive chemical potential of formamide to produce complete panels of organic molecules relevant in pre-genetic and pre-metabolic processes. Based on an interdisciplinary approach, we propose basic transformations connecting geochemistry to the chemistry of formamide, and we hint at the possible extension of this perspective to other worlds.


Monitoring the Reactivity of Formamide on Amorphous SiO

Matteo Signorile, Stefano Pantaleone, Nadia Balucani, Francesca Bonino, Gianmario Martra, Piero Ugliengo
PMID: 32408593   DOI: 10.3390/molecules25102274

Abstract

Formamide has been recognized in the literature as a key species in the formation of the complex molecules of life, such as nucleobases. Furthermore, several studies reported the impact of mineral phases as catalysts for its decomposition/polymerization processes, increasing the conversion and also favoring the formation of specific products. Despite the progresses in the field, in situ studies on these mineral-catalyzed processes are missing. In this work, we present an in situ UV-Raman characterization of the chemical evolution of formamide over amorphous SiO
samples, selected as a prototype of silicate minerals. The experiments were carried out after reaction of formamide at 160 °C on amorphous SiO
(Aerosil OX50) either pristine or pre-calcined at 450 °C, to remove a large fraction of surface silanol groups. Our measurements, interpreted on the basis of density functional B3LYP-D3 calculations, allow to assign the spectra bands in terms of specific complex organic molecules, namely, diaminomaleonitrile (DAMN), 5-aminoimidazole (AI), and purine, showing the role of the mineral surface on the formation of relevant prebiotic molecules.


On the Capability of Oxidovanadium(IV) Derivatives to Act as All-Around Catalytic Promoters Since the Prebiotic World

Patrizio Campitelli, Marcello Crucianelli
PMID: 32640541   DOI: 10.3390/molecules25133073

Abstract

For a long time the biological role of vanadium was not known, while now the possibility of using its derivatives as potential therapeutic agents has given rise to investigations on their probable side effects. Vanadium compounds may inhibit different biochemical processes and lead to a variety of toxic effects and serious diseases. But, on the other hand, vanadium is an essential element for life. In recent years, increasing evidence has been acquired on the possible roles of vanadium in the higher forms of life. Despite several biochemical and physiological functions that have been suggested for vanadium and notwithstanding the amount of the knowledge so far accumulated, it still does not have a clearly defined role in the higher forms of life. What functions could vanadium or its very stable oxidovanadium(IV) derivatives have had in the prebiotic world and in the origins of life? In this review, we have briefly tried to highlight the most useful aspects that can be taken into consideration to give an answer to this still unresolved question and to show the high versatility of the oxidovanadium(IV) group to act as promoter of several oxidation reactions when coordinated with a variety of ligands, including diketones like acylpyrazolones.


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